Cas no 2229259-99-6 (3-(2-methyl-3,5-dinitrophenyl)propan-1-amine)

3-(2-methyl-3,5-dinitrophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine
- 2229259-99-6
- EN300-1797023
-
- インチ: 1S/C10H13N3O4/c1-7-8(3-2-4-11)5-9(12(14)15)6-10(7)13(16)17/h5-6H,2-4,11H2,1H3
- InChIKey: VEQBGXZOPDMBOQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(=CC(=C1C)CCCN)[N+](=O)[O-])=O
計算された属性
- 精确分子量: 239.09060590g/mol
- 同位素质量: 239.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- XLogP3: 1.6
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797023-0.1g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1797023-0.5g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1797023-5g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1797023-10.0g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 10g |
$4360.0 | 2023-05-27 | ||
Enamine | EN300-1797023-2.5g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1797023-0.25g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1797023-5.0g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 5g |
$2940.0 | 2023-05-27 | ||
Enamine | EN300-1797023-0.05g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1797023-1.0g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 1g |
$1014.0 | 2023-05-27 | ||
Enamine | EN300-1797023-1g |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine |
2229259-99-6 | 1g |
$1014.0 | 2023-09-19 |
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-(2-methyl-3,5-dinitrophenyl)propan-1-amineに関する追加情報
Comprehensive Overview of 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine (CAS No. 2229259-99-6)
3-(2-methyl-3,5-dinitrophenyl)propan-1-amine (CAS No. 2229259-99-6) is a specialized organic compound that has garnered attention in various research and industrial applications. This compound, characterized by its dinitrophenyl and propan-1-amine functional groups, exhibits unique chemical properties that make it valuable in fields such as pharmaceuticals, agrochemicals, and material science. Its molecular structure, featuring a methyl group at the 2-position and nitro groups at the 3,5-positions, contributes to its reactivity and potential utility in synthetic chemistry.
The synthesis of 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine typically involves multi-step organic reactions, including nitration and amination processes. Researchers often explore its derivatives for their potential biological activities, such as antimicrobial or antioxidant properties. The compound's CAS number 2229259-99-6 serves as a unique identifier in chemical databases, facilitating its study and commercialization. Recent trends in green chemistry have also sparked interest in developing more sustainable synthetic routes for this and similar nitroaromatic compounds.
In pharmaceutical research, 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine has been investigated as a potential building block for drug discovery. Its structural features make it a candidate for developing novel therapeutic agents, particularly in areas like central nervous system (CNS) disorders and inflammatory diseases. The presence of both aromatic nitro groups and an amine functionality allows for diverse chemical modifications, enabling medicinal chemists to optimize pharmacokinetic properties.
The compound's applications extend to material science, where its nitroaromatic core contributes to the development of advanced materials with specific electronic or optical properties. Researchers are exploring its potential in creating organic semiconductors or photoresponsive materials, aligning with current interests in sustainable electronics and smart materials. The methyl substitution at the 2-position offers steric control that can be advantageous in designing molecular architectures with precise spatial arrangements.
From an analytical perspective, 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine presents interesting challenges and opportunities. Modern techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for its characterization and purity assessment. The compound's UV-visible absorption characteristics, influenced by its dinitrophenyl moiety, make it suitable for various spectroscopic applications and detection methods.
Market dynamics for CAS 2229259-99-6 reflect the growing demand for specialized chemical intermediates in research and development. Suppliers typically offer this compound in various purity grades, with 98% purity being common for research applications. Current pricing trends are influenced by raw material availability, synthetic complexity, and scale of production, with custom synthesis services becoming increasingly popular for tailored derivatives of this nitroaromatic amine.
Safety considerations for handling 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine follow standard laboratory protocols for nitro compounds and aromatic amines. Proper personal protective equipment (PPE) including gloves and eye protection is recommended. Storage typically requires cool, dry conditions in airtight containers, with attention to compatibility with other chemicals. These handling protocols align with current best practices in laboratory safety and chemical management.
Recent scientific literature highlights ongoing research into novel applications of 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine derivatives. Some studies focus on their potential as fluorescence probes or molecular sensors, leveraging the electron-withdrawing properties of the dinitro groups. Other investigations explore their use in coordination chemistry as ligands for metal complexes with catalytic or medicinal properties.
The environmental fate and biodegradation of nitroaromatic compounds like 2229259-99-6 represent an active area of research, particularly in the context of green chemistry and sustainable practices. Scientists are developing microbial degradation pathways and studying the compound's persistence in various ecosystems. These studies contribute to the broader understanding of nitroaromatic environmental chemistry and inform responsible handling and disposal practices.
Future prospects for 3-(2-methyl-3,5-dinitrophenyl)propan-1-amine appear promising, with potential expansions into emerging technologies. Its structural features make it a candidate for exploration in bioorthogonal chemistry and click chemistry applications. Additionally, the growing field of computational chemistry enables more efficient prediction of its properties and reactivities, accelerating research and development efforts involving this versatile chemical building block.
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